[2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker. Diltiazem is widely used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . N-Desmethyl Diltiazem Hydrochloride retains some of the pharmacological properties of its parent compound, making it an important subject of study in pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Diltiazem Hydrochloride typically involves the demethylation of Diltiazem. This process can be achieved using various reagents and conditions. One common method involves the use of methanol as a solvent .
Industrial Production Methods: Industrial production of N-Desmethyl Diltiazem Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Diltiazem Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the compound’s structure and pharmacological properties.
Reduction: This reaction can convert the compound into different metabolites.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction may yield demethylated derivatives .
Scientific Research Applications
N-Desmethyl Diltiazem Hydrochloride has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of Diltiazem and its derivatives.
Biology: Researchers use it to investigate the biological effects of calcium-channel blockers.
Medicine: It is studied for its potential therapeutic effects and pharmacokinetics.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
N-Desmethyl Diltiazem Hydrochloride exerts its effects by inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition decreases intracellular calcium levels, leading to the relaxation of smooth muscle cells and dilation of coronary and systemic arteries. This results in increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .
Comparison with Similar Compounds
Diltiazem: The parent compound, used primarily for its calcium-channel blocking properties.
Desacetyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological effects.
Verapamil: Another calcium-channel blocker with a different chemical structure but similar therapeutic uses.
Uniqueness: N-Desmethyl Diltiazem Hydrochloride is unique due to its specific metabolic pathway and the distinct pharmacokinetic profile it exhibits compared to its parent compound and other similar drugs. Its study provides valuable insights into the metabolism and action of calcium-channel blockers .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQYIVUHPJUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.